Methyl 3-(2-methylpiperazin-1-yl)propanoate
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Overview
Description
Methyl 3-(2-methylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C₉H₁₈N₂O₂ It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-methylpiperazin-1-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanoic acid with 2-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-(2-methylpiperazin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-ethylpiperazin-1-yl)propanoate
- Methyl 3-(2-phenylpiperazin-1-yl)propanoate
- Methyl 3-(2-hydroxypiperazin-1-yl)propanoate
Uniqueness
Methyl 3-(2-methylpiperazin-1-yl)propanoate is unique due to its specific substitution pattern on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-(2-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C9H18N2O2/c1-8-7-10-4-6-11(8)5-3-9(12)13-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
VBKLKGKWOYWNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CCC(=O)OC |
Origin of Product |
United States |
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